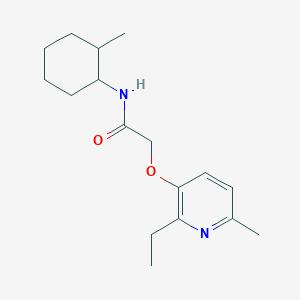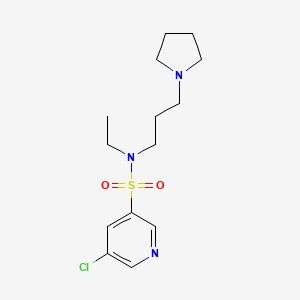![molecular formula C16H18N2O4S2 B6971046 N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide](/img/structure/B6971046.png)
N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is a complex organic compound that features a thiazole ring, a cyclobutyl group, and a benzodioxine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction involving thiourea and α-haloketones. The cyclobutyl group can be introduced via a cycloaddition reaction, and the benzodioxine moiety is often synthesized through a condensation reaction involving catechol derivatives and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzodioxine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Tiazofurin: An anticancer drug featuring a thiazole ring.
Uniqueness
N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is unique due to its combination of a thiazole ring, cyclobutyl group, and benzodioxine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11-10-23-15(17-11)16(6-3-7-16)18-24(19,20)13-5-2-4-12-14(13)22-9-8-21-12/h2,4-5,10,18H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKJTRADUZNIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCC2)NS(=O)(=O)C3=CC=CC4=C3OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Tert-butyl-5-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B6970974.png)

![1-[4-[(1-Ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B6970987.png)
![[6-(Propan-2-ylamino)pyridin-3-yl]-(2-thiophen-2-ylmorpholin-4-yl)methanone](/img/structure/B6970997.png)

![N-ethyl-N-methyl-2-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]propanamide](/img/structure/B6971012.png)
![N,N-dimethyl-3-[1-(spiro[3.4]octan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B6971013.png)
![1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine](/img/structure/B6971014.png)
![N,N-dimethyl-4-[1-(spiro[3.4]octan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B6971022.png)

![3-fluoro-5-methyl-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B6971034.png)
![N-[2-(1,3-benzoxazol-2-yl)propyl]-2-cyclopropylpyrimidin-4-amine](/img/structure/B6971048.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-fluoro-5-methylbenzenesulfonamide](/img/structure/B6971054.png)
![6-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridazine-3-carboxamide](/img/structure/B6971059.png)
